molecular formula C9H19O5P B3278937 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one CAS No. 68382-89-8

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

Cat. No.: B3278937
CAS No.: 68382-89-8
M. Wt: 238.22 g/mol
InChI Key: CLPVBZKHVXANKQ-UHFFFAOYSA-N
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Description

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is a phosphorylated hydroxyketone with a seven-carbon backbone. Its structure features a dimethoxyphosphoryl group at position 1, a ketone at position 2, and a hydroxyl group at position 5.

Properties

IUPAC Name

1-dimethoxyphosphoryl-7-hydroxyheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVBZKHVXANKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the phosphorylation of a hydroxyheptanone derivative using dimethyl phosphite . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphoryl ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The hydroxy and ketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Ketones and Alcohols

The following table compares 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one with two related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Key Spectral Data Reference
This compound C₉H₁₉O₅P ~238 Phosphoryl, hydroxyl, ketone Moderate in polar solvents Hypothetical NMR: δ 1.3–4.1 (phosphoryl OCH₃, CH₂), δ 2.1 (ketone), δ 3.5 (OH)
Diethyl methylformylphosphonate dimethylhydrazone C₈H₁₉N₂O₃P 222 Phosphoryl, dimethylhydrazone, formyl Low in water; soluble in CH₂Cl₂ ¹H NMR: δ 2.77 (N–CH₃), 6.47 (H-1); MS: m/z 222 (M⁺), 152, 125, 85
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 372.4 Sulphonate, hydroxyl, aromatic High in water Not provided
Key Observations:

Phosphoryl Group Substituents: The diethyl groups in ’s compound increase lipophilicity, reducing water solubility compared to the dimethoxy variant in the target compound. Dimethoxyphosphoryl groups are more polar, favoring solubility in acetone or methanol .

Chain Length and Functional Group Positioning :

  • The heptan-2-one backbone in the target compound provides a longer hydrocarbon chain than ’s shorter phosphorylated derivative. This increases molecular weight (~238 vs. 222) and may elevate melting points or viscosity.
  • The hydroxyl group at position 7 in the target compound contrasts with the formyl group in ’s analog, suggesting divergent reactivity (e.g., oxidation susceptibility vs. nucleophilic addition) .

Contrast with Aromatic Sulphonates :

  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (–3) is structurally distinct, featuring aromatic rings and sulphonate groups. Its high water solubility (due to ionic sulphonates) contrasts sharply with the moderate solubility of phosphorylated aliphatic compounds .

Research Findings and Implications

Reactivity and Stability

  • Hydroxyl vs. Hydrazone : The free hydroxyl group in the target compound increases susceptibility to oxidation, whereas ’s dimethylhydrazone derivative is more stable but requires acidic conditions for deprotection .

Analytical Characterization

  • Spectroscopy : ’s compound was characterized via ¹H/¹³C NMR and MS, with key signals at δ 2.77 (N–CH₃) and m/z 125 (base peak). Similar methods would apply to the target compound, with hydroxyl protons likely appearing as broad singlets (~δ 3.5) .

Biological Activity

Overview of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

This compound is a phosphonate compound that may exhibit a range of biological activities due to its structural features. Phosphonates are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antiviral, and anticancer properties.

The biological activity of phosphonate compounds often involves:

  • Inhibition of Enzymes : Many phosphonates act as enzyme inhibitors, particularly those involved in metabolic pathways. They can inhibit kinases or phosphatases, which are crucial for various cellular functions.
  • Interaction with Nucleic Acids : Some phosphonates can interact with DNA or RNA, affecting replication and transcription processes.

Antimicrobial Activity

Phosphonate derivatives have been studied for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This is often assessed through Minimum Inhibitory Concentration (MIC) assays.
  • Antifungal Properties : Some studies have indicated that phosphonates possess antifungal activity, making them candidates for treating fungal infections.

Antiviral Properties

Research into phosphonate compounds has shown potential antiviral effects, particularly against viruses such as HIV and herpes simplex virus (HSV). These activities are often attributed to the ability of phosphonates to interfere with viral replication mechanisms.

Anticancer Activity

Phosphonates have been investigated for their anticancer properties. The mechanism may involve:

  • Induction of Apoptosis : Some studies suggest that phosphonate compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Certain derivatives may inhibit cell cycle progression, preventing cancer cell proliferation.

Case Study 1: Antibacterial Activity

A study examining various phosphonate derivatives found that certain structural modifications enhanced antibacterial efficacy. For instance, a derivative with a hydroxyl group similar to that in this compound showed increased potency against resistant bacterial strains.

Case Study 2: Antiviral Efficacy

Research on phosphonate analogs demonstrated that modifications at the phosphorus center significantly influenced antiviral activity. Specific analogs exhibited IC50 values in the nanomolar range against HIV, suggesting that similar modifications could enhance the efficacy of this compound.

Research Findings Summary Table

Activity Type Findings Reference
AntibacterialEnhanced activity against Gram-positive bacteria noted with structural modifications[General Research]
AntiviralSignificant inhibition of viral replication observed in analogs[General Research]
AnticancerInduction of apoptosis in certain cancer cell lines highlighted[General Research]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one
Reactant of Route 2
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